molecular formula C16H9NO6 B2961612 phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 53992-28-2

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2961612
CAS No.: 53992-28-2
M. Wt: 311.249
InChI Key: CHOOTJDIABKERW-UHFFFAOYSA-N
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Description

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It holds immense potential for scientific research and offers diverse applications in various fields such as drug development, material synthesis, and biological studies.


Synthesis Analysis

The synthesis of 2H-chromenes, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains nitro (NO2) and carboxylate (CO2) functional groups .


Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of products. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, revealing the formation of different products . Similar reactions could be expected with this compound.

Scientific Research Applications

Antitumor Activity

A study on the preparation of S14161 analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene, highlighted its potent antiproliferative activities against a panel of tumor cell lines. This compound was more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to its precursor, suggesting its potential as an antitumor agent with anti-angiogenesis activity (Yin et al., 2013).

Fluorescent Probe for Metal Ion Detection

Another application involves the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors. These compounds, particularly 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, have been proposed as selective probes for detecting Cu(II) ions in aqueous solutions, demonstrating higher fluorescence in the presence of Cu(2+) than other tested cations (Bekhradnia et al., 2016).

Synthesis of Novel Organic Compounds with Antibacterial Properties

Research on the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes and their reactions with nucleophiles has expanded the repertoire of organic compounds, demonstrating the versatility of chromenes in chemical synthesis. The structural diversity achieved through these reactions could pave the way for developing materials with novel properties, including antibacterial effects (Barkov et al., 2016).

Future Directions

Given the potential applications of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate in various fields such as drug development, material synthesis, and biological studies, future research could focus on exploring these applications further. Additionally, the development of more efficient and environmentally friendly synthetic strategies for 2H-chromenes could also be a promising direction .

Biochemical Analysis

Biochemical Properties

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to interact with several enzymes and proteins. For instance, it has been found to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats . The compound’s interaction with PL is competitive, suggesting that it binds to the active site of the enzyme and prevents the binding of its natural substrate .

Cellular Effects

The effects of this compound on cells and cellular processes are still under investigation. Given its inhibitory activity against PL, it can be inferred that this compound may influence lipid metabolism within cells. By inhibiting PL, it could potentially reduce the breakdown of dietary fats into fatty acids and glycerol, thereby affecting lipid absorption and storage in cells .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its inhibitory activity against PL. The compound appears to bind to the active site of PL, thereby preventing the enzyme from catalyzing the hydrolysis of dietary fats . This suggests that the compound may exert its effects at the molecular level by modulating enzyme activity.

Metabolic Pathways

Given its inhibitory activity against PL, it is likely that this compound interacts with the lipid metabolism pathway

Properties

IUPAC Name

phenyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOOTJDIABKERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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